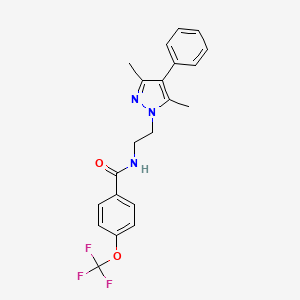

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O2/c1-14-19(16-6-4-3-5-7-16)15(2)27(26-14)13-12-25-20(28)17-8-10-18(11-9-17)29-21(22,23)24/h3-11H,12-13H2,1-2H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDCAXSIAHFPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound belonging to the pyrazole derivative class. Its unique structural features suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological properties.

Structural Characteristics

The compound consists of a pyrazole ring substituted with a phenyl group and two methyl groups at positions 3 and 5, along with an ethyl linker and a trifluoromethoxy group. The molecular formula is with a molecular weight of approximately 373.39 g/mol.

| Component | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.39 g/mol |

| Structural Features | Pyrazole ring, trifluoromethoxy group |

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

- MCF7 (Breast Cancer) : Compounds demonstrated GI50 values ranging from 3.79 µM to 12.50 µM.

- NCI-H460 (Lung Cancer) : IC50 values reported as low as 0.30 nM for related compounds indicating potent inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Pyrazole Derivatives

| Compound | Cell Line | GI50/IC50 (µM) |

|---|---|---|

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 |

| This compound | NCI-H460 | 0.30 |

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. They inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. For example, compounds similar to this compound have shown promising results in reducing inflammation in preclinical models.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Inhibition of Kinases : Some pyrazole derivatives have been shown to inhibit kinases involved in cancer cell signaling pathways.

- Apoptosis Induction : Certain studies indicate that these compounds can induce apoptosis in cancer cells through the activation of caspases.

Study on Anticancer Effects

A study conducted by Bouabdallah et al. evaluated the cytotoxic potential of pyrazole derivatives against Hep-2 and P815 cancer cell lines. The results indicated significant cytotoxicity with IC50 values as low as 17.82 mg/mL for certain derivatives, suggesting that modifications in the pyrazole structure can enhance anticancer activity significantly .

Pharmacokinetics and Toxicology

Research on pharmacokinetics indicates that the incorporation of trifluoromethoxy groups may enhance the bioavailability and metabolic stability of these compounds. However, detailed toxicological studies are necessary to fully understand the safety profile of this compound.

Comparison with Similar Compounds

Key Structural Features :

- Pyrazole ring : The 3,5-dimethyl and 4-phenyl substituents enhance steric bulk and may influence binding specificity.

- Ethyl linker : Provides flexibility, allowing the benzamide and pyrazole moieties to adopt optimal conformations for interactions.

Structural analogs from the evidence are compared based on substituents, functional groups, and synthetic strategies.

Structural and Functional Group Comparisons

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Pyrazole vs. Triazole Cores :

- The target compound’s pyrazole ring offers a balance of aromaticity and substituent flexibility, whereas triazole derivatives (e.g., compounds 7–9) exhibit tautomerism, influencing electronic properties and binding modes .

- Mercapto-triazole derivatives (e.g., CAS 127871-91-4) introduce sulfur-based nucleophilicity, which may enhance metal-binding capabilities compared to the target’s benzamide .

Substituent Effects: Trifluoromethoxy (target) vs. Nitro () vs. Phenylsulfonyl (): Nitro groups are stronger electron-withdrawing agents, whereas phenylsulfonyl groups improve solubility via polar interactions .

Linker Flexibility :

- The ethyl linker in the target compound may allow better conformational adaptability than rigid triazole-thione linkers in compounds .

Spectral and Physical Properties

- IR Spectroscopy : The target’s benzamide carbonyl stretch (~1660–1680 cm⁻¹) would resemble hydrazinecarbothioamides in , but absence of C=S (1243–1258 cm⁻¹) distinguishes it from thioamide analogs .

- NMR : The 4-phenyl and trifluoromethoxy groups would produce distinct aromatic and CF3O signals, comparable to fluorophenyl and sulfonyl substituents in and .

Q & A

Q. What are the optimized synthetic routes for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step protocols, often leveraging nucleophilic substitution and condensation. Key steps include:

- Pyrazole Core Formation : Reacting substituted hydrazines with diketones under reflux (e.g., ethanol/acetic acid) to form the pyrazole ring .

- Benzamide Coupling : Activating the carboxylic acid (e.g., via benzoyl chloride) and coupling with amines using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

Q. Table 1: Comparison of Reaction Conditions

| Step | Solvent | Base/Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrazole alkylation | DMF | K₂CO₃ | RT | 65–75 | |

| Benzamide coupling | Acetonitrile | TEA | 80°C | 82 | |

| Final purification | Ethanol | – | Reflux | 90+ |

Q. Critical Factors :

- Solvent polarity (DMF vs. acetonitrile) affects reaction kinetics and byproduct formation .

- Base selection : K₂CO₃ is preferred for milder conditions, while stronger bases may degrade sensitive trifluoromethoxy groups .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). The trifluoromethoxy group (-OCF₃) shows a distinct singlet at ~60 ppm in ¹³C NMR .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole substitution pattern) .

- FT-IR : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and pyrazole N-H (~3200 cm⁻¹) .

Q. Table 2: Key Spectroscopic Markers

| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |

|---|---|---|

| Trifluoromethoxy (-OCF₃) | ¹³C: 58–62 | – |

| Amide C=O | ¹³C: 168–170 | 1670–1700 |

| Pyrazole C-H | ¹H: 6.5–7.2 | – |

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility Screening : Test in DMSO (stock solutions), ethanol, or acetonitrile. Polar aprotic solvents are ideal for biological assays .

- Stability Studies :

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

Methodological Answer:

Q. Table 3: Computational Findings

| Parameter | Pyrazole Core | Benzamide Group |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 3.8 |

| Binding Affinity (kcal/mol) | -8.5 (CYP3A4) | -7.9 (COX-2) |

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

Q. Table 4: Biological Activity Variability

| Study | Target | IC₅₀ (µM) | Cell Line |

|---|---|---|---|

| Abdel-Wahab et al. | Anticancer | 12.3 | MCF-7 |

| Berger et al. | Antimicrobial | 25.1 | S. aureus |

Q. Root Causes :

Q. What methodologies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.